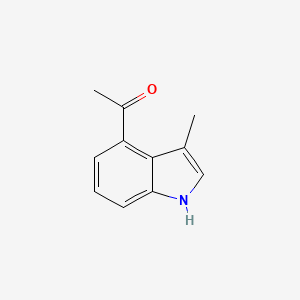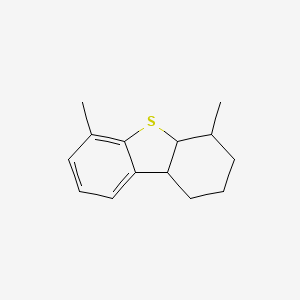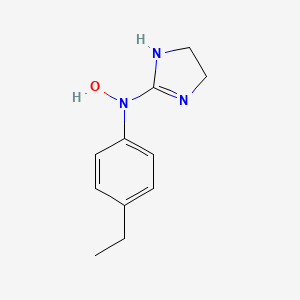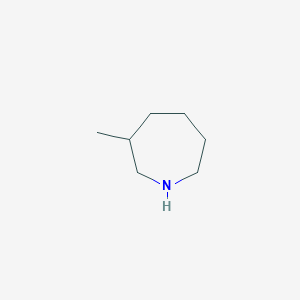
3-Methylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylazepane is a chemical compound belonging to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles The compound is characterized by the presence of a methyl group attached to the third carbon of the azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazepane typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-1-azepanone using reducing agents such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. Another method involves the cyclization of 3-methyl-1,6-diaminohexane using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
3-Methylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 3-methylhexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylhexylamine.
Substitution: N-alkyl-3-methylazepane derivatives.
科学研究应用
3-Methylazepane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3-Methylazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1-Methylazepane: Similar structure but with the methyl group attached to the first carbon.
2-Methylazepane: Methyl group attached to the second carbon.
Azepane: Parent compound without any methyl substitution.
Uniqueness
3-Methylazepane is unique due to the position of the methyl group on the third carbon, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its isomers.
属性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC 名称 |
3-methylazepane |
InChI |
InChI=1S/C7H15N/c1-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI 键 |
DSBOHBZVJVNQRR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


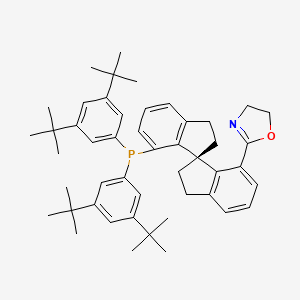
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
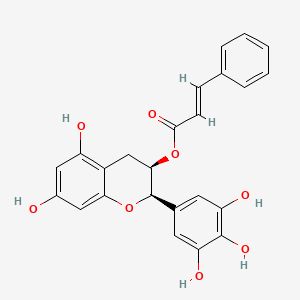
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
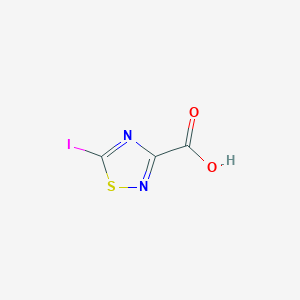
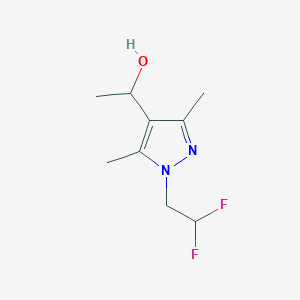
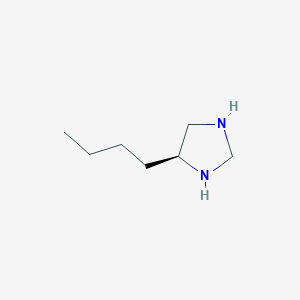

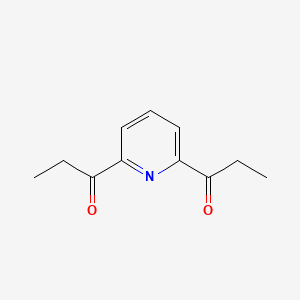
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
